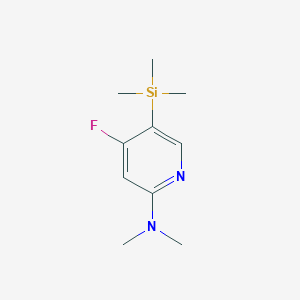
sodium;4-aminobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Sodium 4-aminobenzenesulfonate is typically synthesized through the sulfonation of aniline. The process involves the following steps :
Sulfonation: Aniline is reacted with concentrated sulfuric acid at a temperature of 155-160°C to form aniline sulfate.
Transposition: The aniline sulfate is then heated to 180-215°C to convert it into 4-aminobenzenesulfonic acid.
Neutralization: The 4-aminobenzenesulfonic acid is neutralized with sodium carbonate to form sodium 4-aminobenzenesulfonate.
Purification: The product is purified using activated carbon, followed by filtration, concentration, and crystallization.
Analyse Chemischer Reaktionen
Sodium 4-aminobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfanilic acid.
Reduction: The compound can be reduced to form aniline.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions include sulfanilic acid, aniline, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Sodium 4-aminobenzenesulfonate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of sodium 4-aminobenzenesulfonate involves its interaction with various molecular targets and pathways. The sulfonate group enhances its solubility in water, making it effective in aqueous media . In biological systems, it acts as a biochemical marker for inflammation by interacting with specific proteins and enzymes involved in the acute-phase response .
Vergleich Mit ähnlichen Verbindungen
Sodium 4-aminobenzenesulfonate can be compared with other similar compounds, such as:
Sulfanilic acid: Similar in structure but lacks the sodium ion, making it less soluble in water.
Aniline: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
4-nitrobenzenesulfonic acid: Contains a nitro group instead of an amino group, leading to different reactivity and applications.
Sodium 4-aminobenzenesulfonate is unique due to its combination of amino and sulfonic acid functional groups, which provide it with distinct chemical properties and a wide range of applications .
Eigenschaften
IUPAC Name |
sodium;4-aminobenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVSZLXDULFGDQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6NNaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B7818895.png)











![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23,32-trioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25,29-octaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B7818974.png)
